GalNac-L96 Analogs: A Technical Guide to Fundamental Properties and Applications in Targeted Drug Delivery
GalNac-L96 Analogs: A Technical Guide to Fundamental Properties and Applications in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the fundamental properties of GalNac-L96 and its analogs. GalNac-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand that facilitates the targeted delivery of therapeutics, particularly small interfering RNAs (siRNAs), to hepatocytes. This is achieved through high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. This document details the physicochemical properties, mechanism of action, and synthesis of GalNac-L96, and provides a summary of preclinical data related to GalNac-siRNA conjugates. Furthermore, it outlines key experimental protocols for the evaluation of these compounds and includes visualizations of critical pathways and workflows to aid in research and development.
Core Properties of GalNac-L96 and its Analogs
GalNac-L96 is a synthetic ligand designed to mimic the natural ligands of the ASGPR, thereby enabling selective uptake of conjugated payloads into liver cells.[1] Its triantennary structure is crucial for high-affinity binding to the receptor.[2]
Physicochemical Properties
The fundamental properties of GalNac-L96 and its intermediates are summarized in the table below. These properties are essential for understanding the molecule's behavior in biological systems and for its application in drug conjugation.
| Property | Value | Reference |
| GalNac-L96 | ||
| CAS Number | 1159408-61-3 | [3] |
| Molecular Formula | C121H179N11O45 | |
| Molecular Weight | 2507.76 g/mol | |
| Purity | ≥98% | |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | |
| Storage | -20°C for up to 4 years (solid) | |
| GalNac-L96 Free Base | ||
| CAS Number | 1159408-61-3 | |
| Molecular Formula | C121H179N11O45 | |
| Molecular Weight | 2507.76 g/mol | |
| GalNac-L96 TEA Salt | ||
| CAS Number | 1159408-62-4 | |
| Molecular Formula | C121H179N11O45 | |
| Molecular Weight | 2507.8 g/mol |
Binding Affinity to Asialoglycoprotein Receptor (ASGPR)
The affinity of GalNac-L96 conjugated to oligonucleotides for the ASGPR is a critical parameter for its efficacy in targeted delivery. The following table summarizes the reported inhibitory constants (Ki).
| Conjugate | Ki (nM) | Reference |
| Oligonucleotide H12 (A-PO-HCV-L96) | 10.4 | |
| RNA R1 (sense-L96) | 8.8 |
Mechanism of Action: Receptor-Mediated Endocytosis
The targeted delivery of GalNac-L96-conjugated therapeutics is mediated by the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. The process involves the following key steps:
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Binding: The triantennary GalNAc moiety of the conjugate binds with high affinity to the ASGPR.
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Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
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Endosomal Trafficking and Release: The endosome acidifies, leading to the dissociation of the GalNAc-siRNA conjugate from the ASGPR. The ASGPR is then recycled back to the cell surface. A small fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.
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RNA Interference (RNAi): In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.
The following diagram illustrates the signaling pathway of GalNac-siRNA conjugate uptake and action.
Synthesis of GalNac-L96
The synthesis of GalNac-L96 has been approached through various methods, with a focus on improving efficiency and scalability. A "standard approach" and a more recent "pot-economy" method have been described. The pot-economy method offers a more streamlined process, reducing the number of purification steps and improving the overall yield.
The following diagram outlines a generalized workflow for the synthesis of GalNac-L96.
Preclinical Data of GalNac-siRNA Conjugates
Preclinical studies in animal models have demonstrated the efficacy of GalNac-siRNA conjugates in mediating robust and durable gene silencing in the liver.
| Parameter | Species | Value | Reference |
| In Vivo Efficacy | |||
| ED50 (single dose) | Mouse | ~1 mg/kg | |
| Pharmacokinetics | |||
| Route of Administration | Mouse | Subcutaneous (SC) | |
| Tissue Distribution | Mouse | Primarily liver | |
| Safety | |||
| Chronic Dosing (9 months) | Rodents | No adverse effects observed |
Experimental Protocols
ASGPR Binding Affinity Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity of GalNac-L96 analogs or their conjugates to the ASGPR.
Materials:
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Hepatocytes expressing ASGPR (e.g., primary human hepatocytes or HepG2 cells)
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Radiolabeled or fluorescently-labeled reference ligand (e.g., [125I]-asialoorosomucoid or a fluorescently-labeled GalNAc conjugate)
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Unlabeled competitor (GalNac-L96 analog or conjugate)
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Binding buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, 2 mM CaCl2, pH 7.4)
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Wash buffer (ice-cold binding buffer)
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Scintillation counter or fluorescence plate reader
Procedure:
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Cell Preparation: Plate hepatocytes in a suitable multi-well plate and culture until confluent.
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Assay Setup:
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Wash the cells with binding buffer.
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Prepare a series of dilutions of the unlabeled competitor in binding buffer.
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Add a fixed concentration of the labeled reference ligand to each well.
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Add the different concentrations of the unlabeled competitor to the wells.
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Incubation: Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.
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Washing: Aspirate the binding solution and wash the cells multiple times with ice-cold wash buffer to remove unbound ligand.
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Detection:
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For radiolabeled ligands, lyse the cells and measure the radioactivity using a scintillation counter.
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For fluorescently-labeled ligands, measure the fluorescence intensity using a plate reader.
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Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled competitor. Calculate the IC50 value and subsequently the Ki using the Cheng-Prusoff equation.
In Vivo Gene Silencing in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GalNac-siRNA conjugate in silencing a target gene in the liver of mice.
Materials:
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GalNac-siRNA conjugate targeting the gene of interest
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Control siRNA (non-targeting)
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Saline or phosphate-buffered saline (PBS) for injection
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C57BL/6 mice (or other appropriate strain)
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RNA extraction kit
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qRT-PCR reagents and instrument
Procedure:
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Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
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Dosing:
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Prepare the GalNac-siRNA conjugate and control siRNA in saline or PBS at the desired concentrations.
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Administer a single subcutaneous injection of the siRNA solution to the mice.
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Tissue Collection: At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice and harvest the livers.
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RNA Extraction: Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.
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qRT-PCR Analysis:
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Synthesize cDNA from the extracted RNA.
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Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene and a housekeeping gene (for normalization).
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Data Analysis: Calculate the relative expression of the target gene in the treated groups compared to the control group to determine the percentage of gene silencing.
The following diagram illustrates the experimental workflow for in vivo gene silencing.
Conclusion
GalNac-L96 and its analogs represent a powerful platform for the targeted delivery of nucleic acid-based therapeutics to the liver. Their high affinity for the ASGPR enables efficient and specific uptake by hepatocytes, leading to potent and durable pharmacological effects, as demonstrated in preclinical models. The well-defined mechanism of action and the development of efficient synthetic routes make GalNac-L96 a valuable tool for researchers and drug developers in the field of RNAi therapeutics. This guide provides a foundational understanding of the core properties and experimental considerations for working with these important molecules. Further research and development in this area hold the promise of new and improved treatments for a variety of liver-related diseases.
